N-(5-Phenylpyrimidin-2-yl)benzamide
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Overview
Description
N-(5-Phenylpyrimidin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a phenylpyrimidine moiety attached to a benzamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenylpyrimidin-2-yl)benzamide typically involves the reaction of 5-phenylpyrimidine-2-amine with benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenylpyrimidin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Mechanism of Action
The mechanism of action of N-(5-Phenylpyrimidin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of cellular pathways and processes, ultimately affecting cell viability and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-phenylpyrimidin-5-yl)benzamide: Similar structure with a chloro substituent.
N-(4-methylpyridin-2-yl)benzamide: Contains a methyl group on the pyridine ring.
N-(5-chloropyridin-2-yl)benzamide: Contains a chloro group on the pyridine ring.
Uniqueness
N-(5-Phenylpyrimidin-2-yl)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines .
Properties
CAS No. |
832131-82-5 |
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Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
N-(5-phenylpyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C17H13N3O/c21-16(14-9-5-2-6-10-14)20-17-18-11-15(12-19-17)13-7-3-1-4-8-13/h1-12H,(H,18,19,20,21) |
InChI Key |
DYEOOWQTZWZLFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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